

An In-depth Technical Guide on Cyclic AMP Signaling

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Compound of Interest

Compound Name: Z19153

Cat. No.: B15576114

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the cyclic AMP (cAMP) signaling pathway, a pivotal second messenger system involved in a myriad of physiological processes. While the specific entity "**Z19153**" did not yield specific public data in the context of cAMP signaling, this document serves as a foundational guide to the core pathway, its components, and the methodologies used to study it. This information is critical for researchers investigating novel compounds that may interact with this pathway.

Introduction to Cyclic AMP Signaling

Cyclic adenosine 3',5'-monophosphate (cAMP) is a ubiquitous second messenger that translates extracellular signals into intracellular responses.[1][2] The pathway is integral to regulating a vast array of cellular functions, including metabolism, gene transcription, cell growth, and differentiation.[1] The intracellular concentration of cAMP is tightly controlled by the balanced activities of two enzyme families: adenylyl cyclases (AC), which synthesize cAMP from ATP, and cyclic nucleotide phosphodiesterases (PDEs), which degrade cAMP to AMP.[3]

The canonical cAMP signaling cascade is initiated by the binding of an extracellular ligand (like a hormone or neurotransmitter) to a G protein-coupled receptor (GPCR) on the cell surface.[4] This binding event triggers a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein. Specifically, the Gs alpha subunit (G α s) activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4] Conversely, the Gi alpha subunit (G α i) inhibits adenylyl cyclase.[3]

The primary effector of cAMP in eukaryotic cells is Protein Kinase A (PKA).[3][4] In its inactive state, PKA is a tetramer consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits.[2][3] These catalytic subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.[2]

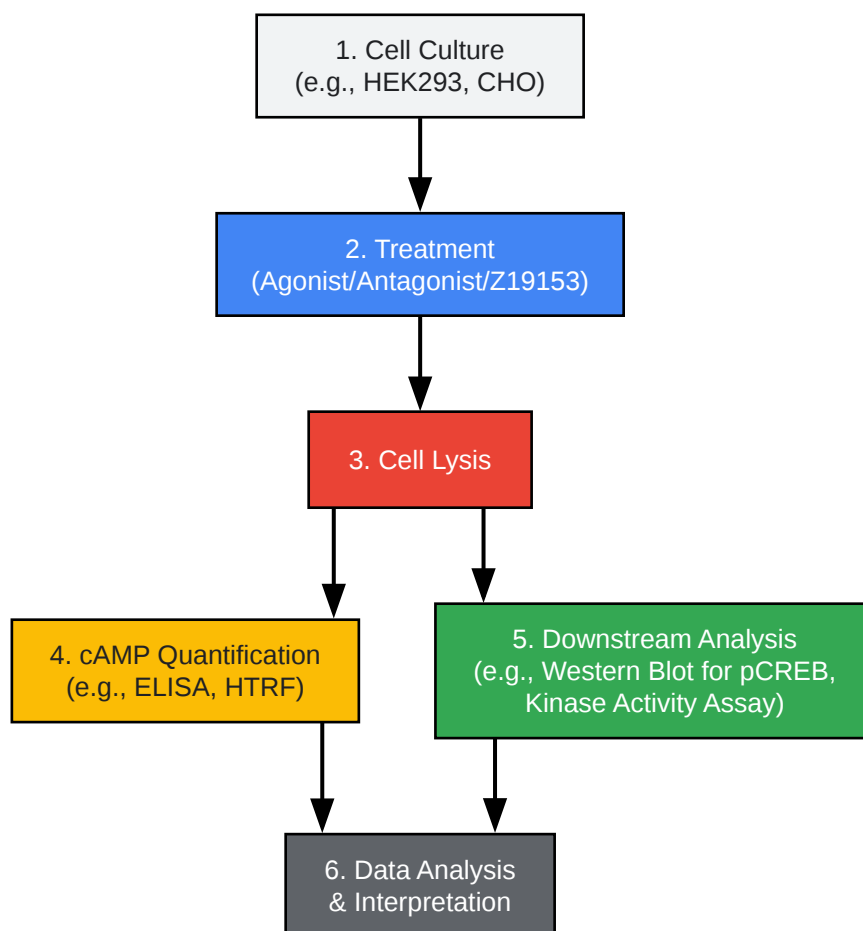
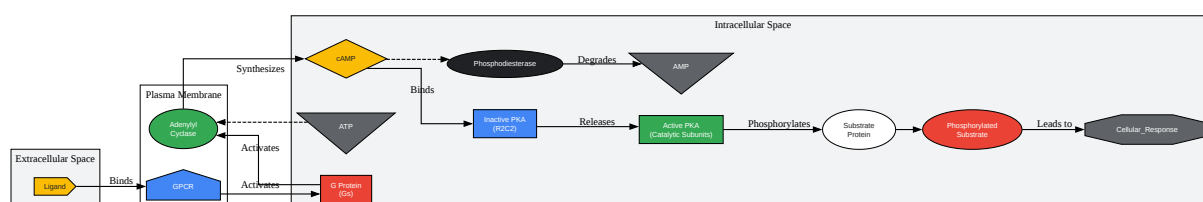
Core Components of the cAMP Signaling Pathway

A summary of the key players in the cAMP signaling pathway is presented below:

Component	Function	Key Characteristics
G Protein-Coupled Receptors (GPCRs)	Transmembrane receptors that bind extracellular ligands and activate intracellular G proteins.	Largest family of cell surface receptors. Coupled to heterotrimeric G proteins (Gs, Gi, Gq, etc.).
Adenylyl Cyclase (AC)	Enzyme that synthesizes cAMP from ATP upon activation by Gas.[3]	Nine membrane-bound isoforms and one soluble isoform are known in mammals.[5]
Cyclic AMP (cAMP)	Second messenger that allosterically activates PKA and other effectors.[1][2]	Synthesized from ATP by adenylyl cyclase.[2]
Protein Kinase A (PKA)	Primary effector of cAMP; a serine/threonine kinase that phosphorylates target proteins.	A tetramer of two regulatory and two catalytic subunits in its inactive state.[3]
Phosphodiesterases (PDEs)	Enzymes that hydrolyze cAMP to 5'-AMP, terminating the signal.[3]	A large family of enzymes with various isoforms, offering tissue-specific regulation.
cAMP Response Element-Binding Protein (CREB)	A transcription factor that, upon phosphorylation by PKA, binds to cAMP response elements (CREs) in the promoter regions of target genes to regulate their transcription.	A key mediator of the long-term effects of cAMP signaling.

Visualizing the cAMP Signaling Pathway

The following diagrams illustrate the core logic of the cAMP signaling cascade and a generalized experimental workflow for its study.



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Email: info@benchchem.com